
3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on indole derivatives, including structures similar to 3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide, has highlighted their synthesis and evaluation for antimicrobial activities. For instance, Basavarajaiah and Mruthyunjayaswamy (2009) synthesized new Schiff bases from substituted indole Schiff bases and evaluated their antimicrobial activity. These compounds showcased varied biodynamic properties due to the indole and its derivatives' unique chemistry within nitrogen heterocyclic compounds (Basavarajaiah & Mruthyunjayaswamy, 2009).
Structural Analysis and Characterization
Another aspect of research focuses on the structural analysis and characterization of indole derivatives. For example, Kaynak et al. (2005) conducted a study on N′-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide, highlighting the synthesis, crystal structure, and quantum mechanical calculations of these compounds. Their research provided insights into the compounds' molecular structures through various spectroscopic techniques (Kaynak et al., 2005).
Biological Evaluation for Antioxidant Activities
Further studies have extended into the biological evaluation of indole derivatives for their antioxidant activities. Saundane et al. (2012) synthesized compounds by condensing 2-amino-4,5-dimethyl thiophene-3-carbohydrazide with disubstituted indole-3-carboxaldehyde and evaluated them for antioxidant and antimicrobial activities. Some compounds exhibited promising results, indicating the potential of indole derivatives in developing new therapeutic agents (Saundane et al., 2012).
Application in Tubulin Polymerization Inhibition
Additionally, a new series of derivatives was synthesized and evaluated for their anticancer properties, focusing on their ability to inhibit tubulin polymerization. The study by Kazan et al. (2019) found that certain compounds demonstrated remarkable antiproliferative activity against a variety of cancer cell lines, showcasing the potential of indole derivatives as scaffolds for designing novel microtubule-targeting agents (Kazan et al., 2019).
properties
IUPAC Name |
3-phenyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O/c24-23(25,26)18-12-6-4-10-16(18)14-27-29-22(30)21-20(15-8-2-1-3-9-15)17-11-5-7-13-19(17)28-21/h1-14,28H,(H,29,30)/b27-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMFWFCLVYJDSW-MZJWZYIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN=CC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

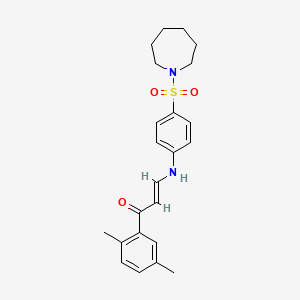
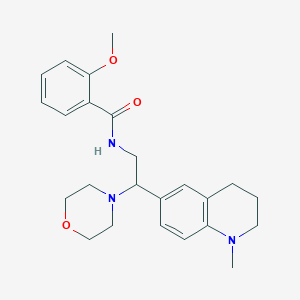

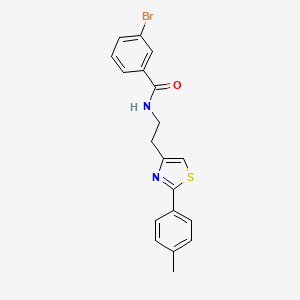
![1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2814239.png)
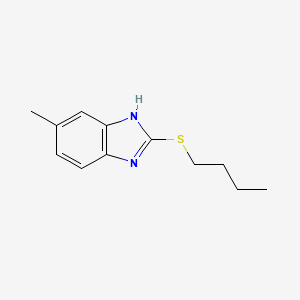
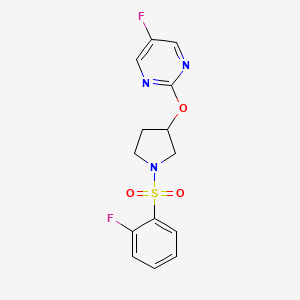
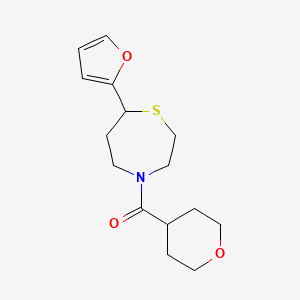
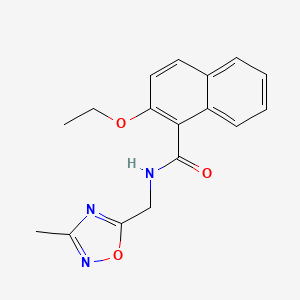
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)

![Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2814254.png)
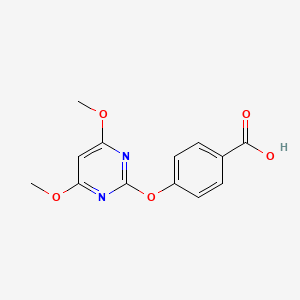
![2-(4-{[(4-Fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2814256.png)